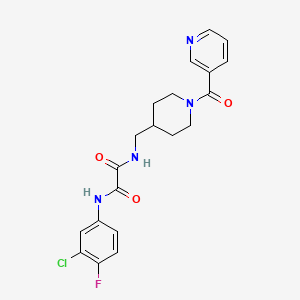

N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

A Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides

A study by Mamedov et al. (2016) outlines a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds structurally related to "N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide". This method, through classical Meinwald rearrangement, offers a simple, high-yielding route to both anthranilic acid derivatives and oxalamides, suggesting its utility in creating a variety of structurally related compounds for further pharmacological studies (Mamedov et al., 2016).

Pharmacological Profiles and Potential Therapeutic Uses

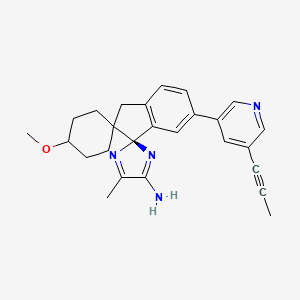

Selective Androgen Receptor Modulators (SARMs) for Androgen-Dependent Diseases

Wu et al. (2006) explored the pharmacokinetics and metabolism of S-1, a compound that, like "this compound", could be considered within the same broad class of selective androgen receptor modulators. This study highlighted the potential of such compounds in treating androgen-dependent diseases, with S-1 demonstrating promising therapeutic effects for benign hyperplasia. The extensive metabolism, slow clearance, and moderate distribution profile in rats provide insights into the pharmacokinetic characteristics desirable in propanamide-based preclinical studies, which could be relevant for similar compounds (Wu et al., 2006).

Research on Metabolism and Detection in Clinical Settings

Detection of Metabolites in Prostate Cancer Patients

Another study by Goda et al. (2006) focused on the metabolism of flutamide, a nonsteroidal antiandrogen used in treating prostate cancer, and its association with hepatic dysfunction. While not directly related to "this compound", the methodologies employed for detecting metabolites in human liver microsomes and urine could be applicable for studying the metabolic pathways and potential toxic metabolites of a wide range of compounds, including those with complex structures like the subject compound. The study's findings on the formation of reactive toxic metabolites and their detection in clinical samples underscore the importance of thorough metabolic profiling in drug development (Goda et al., 2006).

Future Directions

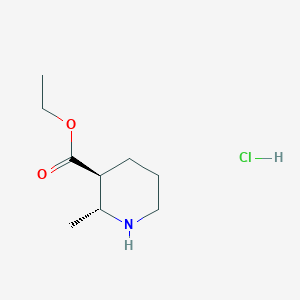

properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN4O3/c21-16-10-15(3-4-17(16)22)25-19(28)18(27)24-11-13-5-8-26(9-6-13)20(29)14-2-1-7-23-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYXPBQMWOVKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

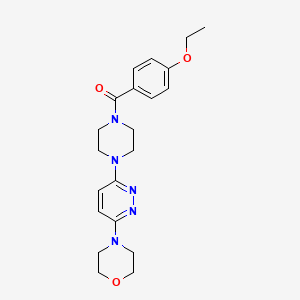

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2721422.png)

![N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2721426.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2721429.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2721430.png)

![1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B2721434.png)

![6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2721435.png)

![3-Methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2721437.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2721439.png)